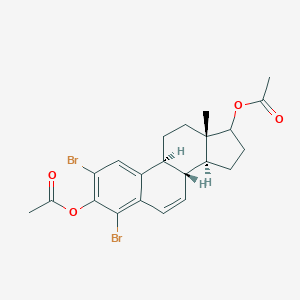
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate, also known as DBED, is a synthetic estrogen compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in studying the mechanisms of estrogen action.
Wirkmechanismus
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate exerts its effects through binding to estrogen receptors, thereby activating various signaling pathways. It has been found to have both agonistic and antagonistic effects on estrogen receptors, depending on the specific context.
Biochemische Und Physiologische Effekte
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been found to have various biochemical and physiological effects, including the regulation of gene expression, cell proliferation, and differentiation. It has also been found to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments is its ability to selectively activate estrogen receptors, allowing researchers to study the effects of estrogen in a controlled manner. However, 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate is a synthetic compound and may not fully replicate the effects of natural estrogen. Additionally, the use of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate. One area of interest is the development of new compounds that can selectively target specific estrogen receptors, allowing for more precise control over the effects of estrogen. Additionally, further research is needed to fully understand the mechanisms of action of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate and its potential applications in the prevention and treatment of diseases.
Synthesemethoden
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate can be synthesized through a multistep process that involves the bromination of estradiol and subsequent acetylation of the resulting dibromo compound. This synthesis method has been well-established and has been used to produce 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been extensively used in scientific research to study the mechanisms of estrogen action. It has been found to interact with estrogen receptors in a similar manner to natural estrogen, making it a valuable tool in studying the effects of estrogen on various physiological processes.
Eigenschaften
CAS-Nummer |
132633-86-4 |
|---|---|
Produktname |
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
Molekularformel |
C22H24Br2O4 |
Molekulargewicht |
512.2 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S)-3-acetyloxy-2,4-dibromo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H24Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h4-5,10,13-14,17,19H,6-9H2,1-3H3/t13-,14+,17-,19?,22-/m0/s1 |
InChI-Schlüssel |
KLMUHEKLYJFXEB-HCHCUJDGSA-N |
Isomerische SMILES |
CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
Synonyme |
2,4-DBTDD 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



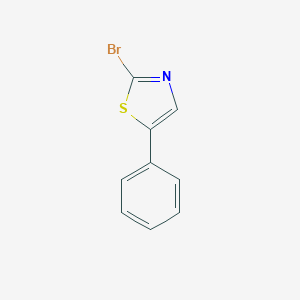
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
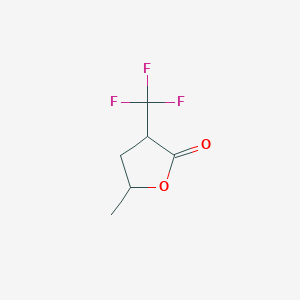
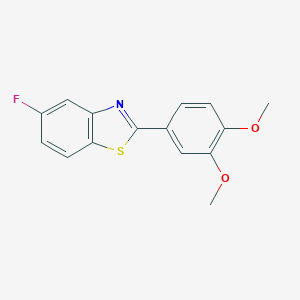
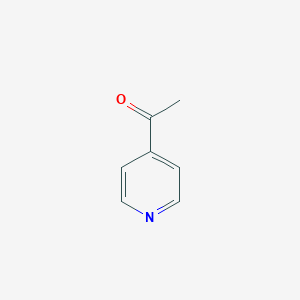
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
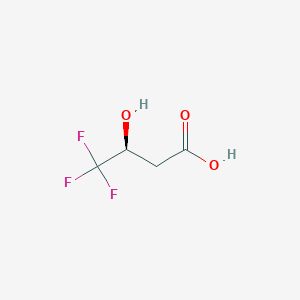
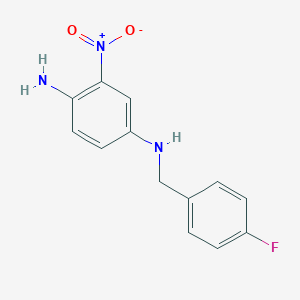
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
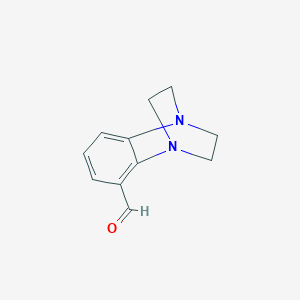
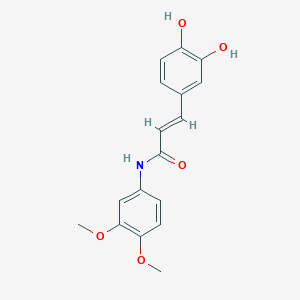
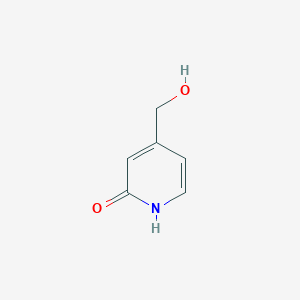
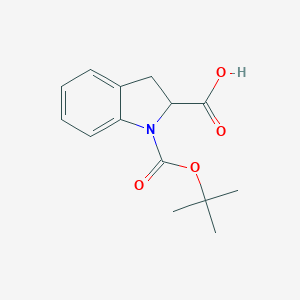
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)